Evodenoson A2A Receptor Selectivity Profile vs. CCPA and IB-MECA
Evodenoson (ATL-313) demonstrates a distinct and well-characterized selectivity profile for the A2A adenosine receptor, which is a key differentiator from other subtype-selective agonists like CCPA (A1-selective) and IB-MECA (A3-selective). In a study of lung ischemia-reperfusion injury, ATL-313 was reported to have 81-fold selectivity for A2A over A1 receptors and 350-fold selectivity for A2A over A3 receptors [1]. This contrasts with the selectivity profile of CCPA, which is reported to be approximately 53-fold selective for A1 versus A2A or A3 receptors [1]. This quantitative difference in receptor subtype engagement defines distinct signaling pathways and therapeutic windows.
| Evidence Dimension | Adenosine Receptor Subtype Selectivity Ratio |
|---|---|
| Target Compound Data | ATL-313: A2A/A1 = 81-fold, A2A/A3 = 350-fold |
| Comparator Or Baseline | CCPA: A1/A2A or A1/A3 = ~53-fold |
| Quantified Difference | ATL-313 provides >50% greater selectivity between its primary (A2A) and secondary targets compared to CCPA's primary target selectivity. |
| Conditions | Binding selectivity data as reported in the context of a lung ischemia-reperfusion study [1]. |
Why This Matters
This high degree of A2A selectivity minimizes off-target activation of A1 and A3 receptors, which is critical for reducing potential side effects (e.g., A1-mediated bradycardia) in experimental models of inflammation and injury.
- [1] Gazoni, L. M., Walters, D. M., Unger, E. B., Linden, J., Kron, I. L., & Laubach, V. E. (2010). Activation of A1, A2A, or A3 adenosine receptors attenuates lung ischemia-reperfusion injury. The Journal of Thoracic and Cardiovascular Surgery, 140(2), 440-446. View Source
